4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
Overview
Description
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and an aldehyde group at the second position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Scientific Research Applications
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and catalysts.
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of targets, including enzymes, receptors, and other proteins . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their interactions with various targets .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of imidazole-containing compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of heterocyclic compounds. The nature of these interactions often involves the formation of covalent bonds or coordination complexes, which can influence the activity and function of the enzymes and proteins involved .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways or affect the activity of signaling proteins, leading to changes in cellular responses . These effects can vary depending on the concentration of the compound and the specific cell type being studied.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in cumulative effects on cells, which may include alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including cellular damage or disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, it may act as a substrate for enzymes involved in the synthesis or degradation of imidazole-containing compounds . These interactions can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of the compound can influence its activity and effectiveness, as well as its potential accumulation in certain tissues.
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its effects on cellular processes. Targeting signals or post-translational modifications may direct the compound to particular organelles, such as the nucleus or mitochondria . The subcellular localization of the compound can impact its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde typically involves the bromination of 1-methylimidazole followed by formylation. One common method includes the following steps:
Bromination: 1-Methylimidazole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to yield 4-bromo-1-methylimidazole.
Formylation: The brominated product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3). This reaction introduces the aldehyde group at the second position, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF).
Major Products:
Substitution: Various substituted imidazole derivatives.
Oxidation: 4-Bromo-1-methyl-1H-imidazole-2-carboxylic acid.
Reduction: 4-Bromo-1-methyl-1H-imidazole-2-methanol.
Comparison with Similar Compounds
4-Bromo-1H-imidazole: Lacks the methyl and aldehyde groups, making it less versatile in certain reactions.
1-Methyl-1H-imidazole-2-carbaldehyde: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-1-methyl-1H-imidazole-5-carbaldehyde: Has the aldehyde group at a different position, leading to different chemical properties and reactivity.
Uniqueness: 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both bromine and aldehyde groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-1-methylimidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-2-4(6)7-5(8)3-9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEVNYPMPMIJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-91-3 | |
Record name | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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